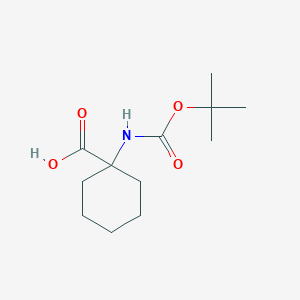

1-(Boc-amino)cyclohexanecarboxylic acid

Descripción general

Descripción

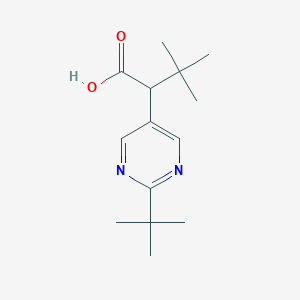

1-(Boc-amino)cyclohexanecarboxylic acid, also known as Boc-homocycloleucine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry . It has a linear formula of (CH3)3CO2CNHC6H10CO2H .

Synthesis Analysis

The synthesis of 1-(Boc-amino)cyclohexanecarboxylic acid involves the alkylation of glycine equivalents with 1,2-electrophiles . The intramolecular cyclization of γ-substituted amino acid derivatives and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates are also involved .Molecular Structure Analysis

The molecular structure of 1-(Boc-amino)cyclohexanecarboxylic acid is represented by the SMILES string CC©©OC(=O)NC1(CCCCC1)C(O)=O . It has a molecular weight of 243.30 .Chemical Reactions Analysis

1-(Boc-amino)cyclohexanecarboxylic acid is suitable for Boc solid-phase peptide synthesis . It has been used in the synthesis of modified peptides .Physical And Chemical Properties Analysis

1-(Boc-amino)cyclohexanecarboxylic acid is a white powder with small lumps . It has a melting point of 176-178 °C (dec.) .Aplicaciones Científicas De Investigación

Peptide Synthesis

This compound is used in the synthesis of modified peptides . Peptides are short chains of amino acids that play crucial roles in biological processes. They are used in various fields, including therapeutic drug development and biomaterials engineering.

Organic Synthesis

As an important raw material and intermediate, “1-(Boc-amino)cyclohexanecarboxylic acid” is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science practiced by chemists and is used in the development of pharmaceuticals, agrochemicals, and new materials.

Pharmaceuticals

The compound is used in the pharmaceutical industry . It could be used in the synthesis of drugs, especially those that involve complex organic molecules. The Boc group (tert-butoxycarbonyl) is often used in drug synthesis to protect the amine group during chemical reactions.

Agrochemicals

“1-(Boc-amino)cyclohexanecarboxylic acid” is also used in the agrochemical industry . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture. The compound could be used in the synthesis of these chemicals.

Mecanismo De Acción

Target of Action

1-(Boc-amino)cyclohexanecarboxylic acid, also known as 1-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, is a complex compound used in the synthesis of modified peptides

Mode of Action

The compound is used in the synthesis of modified peptides . It interacts with its targets by being incorporated into peptide sequences, thereby modifying their structure and function . The exact mode of action depends on the specific peptide sequence and the context of its use.

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used to modify peptide sequences, which can affect various downstream effects depending on the specific peptides and their roles in biological systems .

Result of Action

The molecular and cellular effects of 1-(Boc-amino)cyclohexanecarboxylic acid’s action depend on the specific peptides it is incorporated into. For example, it has been used in the synthesis of phosphinate isosteres of phosphotyrosine, which inhibit binding to the Grb2-SH2 domain .

Action Environment

The action, efficacy, and stability of 1-(Boc-amino)cyclohexanecarboxylic acid can be influenced by various environmental factors. These may include the conditions under which peptide synthesis occurs, the biological environment in which the resulting peptides function, and the specific methods of storage and handling of the compound .

Safety and Hazards

Direcciones Futuras

The cyclic octapeptide cyclo[-Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8-] [C8-Ac6c], containing the Pro1-Pro-Phe-Phe sequence, followed by a bulky helicogenic C alpha,alpha-dialkylated glycine residue Ac6c [1-aminocyclohexane-1-carboxylic acid), and a D-Ala residue at position 7 has been synthesized . This indicates potential future directions in the synthesis of modified peptides.

Relevant Papers Relevant papers related to 1-(Boc-amino)cyclohexanecarboxylic acid can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(9(14)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHKVWOYIMKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383370 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)cyclohexanecarboxylic acid | |

CAS RN |

115951-16-1 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)

![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)